4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is an organic compound known for its unique structural features and diverse applications in various scientific fields This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylglycine with acetone in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher quantities of the desired product. The use of automated systems and advanced catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alcohols or amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the hydroxy and phenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Comparison: While these compounds share some structural similarities, 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring and the phenyl group
Properties
CAS No. |
61031-52-5 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-11(2)12(15,13(3)10(14)16-11)9-7-5-4-6-8-9/h4-8,15H,1-3H3 |
InChI Key |
JPNNDFCBNVOBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.